molecular formula C18H19BrN2O5 B4071148 2-(2-bromo-4-isopropylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(2-bromo-4-isopropylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No. B4071148
M. Wt: 423.3 g/mol
InChI Key: VYYAWQKFUKQUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-isopropylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly referred to as BINA and has been extensively studied for its potential therapeutic applications in various fields of research.

Mechanism of Action

BINA has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. Inhibition of PDE4 by BINA leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the body. Increased levels of cAMP and cGMP have been found to exhibit anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
BINA has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been found to inhibit the activity of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). BINA has also been found to inhibit the growth and proliferation of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. Additionally, BINA has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

BINA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various fields of research. BINA has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the development of new drugs.
However, BINA also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, BINA has not been extensively studied for its potential side effects, which can limit its use in clinical trials.

Future Directions

There are several future directions for the study of BINA. One potential direction is the development of BINA-based drugs for the treatment of cancer and inflammation-related disorders. Another potential direction is the study of the potential side effects of BINA in preclinical and clinical trials. Additionally, the study of the structure-activity relationship of BINA can provide insights into the development of more potent and selective inhibitors of PDE4.

Scientific Research Applications

BINA has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. BINA has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and inflammation-related disorders.

properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5/c1-11(2)12-4-7-16(14(19)8-12)26-10-18(22)20-15-6-5-13(21(23)24)9-17(15)25-3/h4-9,11H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYAWQKFUKQUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromo-4-isopropylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
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2-(2-bromo-4-isopropylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

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